molecular formula C22H14ClN3O5 B14696340 7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 24834-09-1

7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B14696340
CAS No.: 24834-09-1
M. Wt: 435.8 g/mol
InChI Key: NLYLZICPZVEHCE-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Nitrobenzoyl Group: The nitrobenzoyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the phenyl group to the benzodiazepine core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Chloro-1-(4-nitrobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzodiazepines and may contribute to its specific interactions with biological targets.

Properties

CAS No.

24834-09-1

Molecular Formula

C22H14ClN3O5

Molecular Weight

435.8 g/mol

IUPAC Name

7-chloro-1-(4-nitrobenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C22H14ClN3O5/c23-15-8-11-18-19(12-15)24(16-4-2-1-3-5-16)20(27)13-21(28)25(18)22(29)14-6-9-17(10-7-14)26(30)31/h1-12H,13H2

InChI Key

NLYLZICPZVEHCE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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